molecular formula C13H11BrO2 B1268540 2-Acetyl-5-bromo-6-methoxynaphthalene CAS No. 84167-74-8

2-Acetyl-5-bromo-6-methoxynaphthalene

Cat. No.: B1268540
CAS No.: 84167-74-8
M. Wt: 279.13 g/mol
InChI Key: KDDYYAXVVDTNND-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-bromo-6-methoxynaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted naphthalenes.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Acetyl-5-bromo-6-methoxynaphthalene is used in various scientific research applications:

Mechanism of Action

The mechanism of action for 2-Acetyl-5-bromo-6-methoxynaphthalene involves its interaction with specific molecular targets. The bromine atom and the acetyl group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDYYAXVVDTNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347496
Record name 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84167-74-8
Record name 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 43 g of anhydrous AlCl3 and 24.6 g (0.313 mole) of acetyl chloride in 200 ml of 1,2-dichloroethane at 10° C. was cooled to 0° C. and added dropwise under stirring with a solution of 59.25 g (0.250 mole) of 1-bromo-2-methoxy-naphthalene in 150 ml of 1,2-dichloroethane. The resulting solution was stirred for 15 minutes then poured into a cold solution of 300 ml of water and 100 ml of 2 N hydrochloric acid. The organic phase was separated, washed first with 100 ml of 1 N hydrochloric acid and then with 100 ml of water, dried under vacuum and the obtained residue was crystallized from 2-butanol. Yield 68.11 g (98%).
Name
Quantity
43 g
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Reaction Step One
Quantity
24.6 g
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reactant
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200 mL
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59.25 g
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150 mL
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100 mL
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reactant
Reaction Step Three
Name
Quantity
300 mL
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Repeating this procedure but replacing the nitrobenzene with dichloromethylene and replacing the β-naphthol methyl ether with 1-bromo-2-methoxynaphthalene, 1- chloro-2-methoxynaphthalene, and 1-fluoro-2-methoxynaphthalene -- 5-bromo-6-methoxy-2-acetylnaphthalene, 5-chloro-6-methoxy-2-acetylnaphthalene, and 5-fluoro-6-methoxy-2-acetylnaphthalene, respectively, were produced. A higher yield was obtained starting with the halo compounds, and less extensive processing was required to obtain a product having high purity.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Acetyl-5-bromo-6-methoxynaphthalene in the synthesis of 5,6-Dimethoxynaphthalene-2-carboxylic acid?

A1: this compound serves as a crucial intermediate in the synthesis of 5,6-Dimethoxynaphthalene-2-carboxylic acid []. The synthesis involves a multi-step process where this compound is first converted to 5-bromo-6-methoxynaphthalene-2-carboxylic acid through a haloform reaction. This acid is then subjected to esterification, methoxylation, and finally de-esterification to yield the target compound, 5,6-Dimethoxynaphthalene-2-carboxylic acid.

Q2: Does the research article discuss the antibacterial activity of this compound?

A2: No, the research article focuses on the antibacterial activity of 5-bromo-6-methoxynaphthalene-2-carboxylic acid and 5,6-dimethoxynaphthalene-2-carboxylic acid. It does not mention any antibacterial activity associated with this compound [].

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